molecular formula C7H18O3SSi B12609796 3-[Ethoxy(dimethoxy)silyl]propane-1-thiol CAS No. 880107-28-8

3-[Ethoxy(dimethoxy)silyl]propane-1-thiol

Cat. No.: B12609796
CAS No.: 880107-28-8
M. Wt: 210.37 g/mol
InChI Key: VLBPZHSDEGLHQY-UHFFFAOYSA-N
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Description

3-[Ethoxy(dimethoxy)silyl]propane-1-thiol is an organosilicon compound with the molecular formula C7H18O3SSi It is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further bonded to an ethoxy(dimethoxy)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[Ethoxy(dimethoxy)silyl]propane-1-thiol can be synthesized through a two-step process involving the reaction of functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol using a photoinitiated thiol-ene click reaction . This method is efficient and yields the desired product in near-quantitative amounts. The reaction conditions typically involve the use of a photoinitiator and exposure to UV light to facilitate the thiol-ene reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Ethoxy(dimethoxy)silyl]propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding silane.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the ethoxy and methoxy groups.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

3-[Ethoxy(dimethoxy)silyl]propane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Ethoxy(dimethoxy)silyl]propane-1-thiol involves its ability to form stable bonds with various functional groups through its thiol group. This allows it to act as a crosslinking agent, facilitating the formation of complex molecular structures. The ethoxy(dimethoxy)silyl group provides additional sites for chemical modification, enhancing the compound’s versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Ethoxy(dimethoxy)silyl]propane-1-thiol is unique due to the presence of both ethoxy and methoxy groups attached to the silicon atom, providing multiple sites for chemical modification

Properties

CAS No.

880107-28-8

Molecular Formula

C7H18O3SSi

Molecular Weight

210.37 g/mol

IUPAC Name

3-[ethoxy(dimethoxy)silyl]propane-1-thiol

InChI

InChI=1S/C7H18O3SSi/c1-4-10-12(8-2,9-3)7-5-6-11/h11H,4-7H2,1-3H3

InChI Key

VLBPZHSDEGLHQY-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCS)(OC)OC

Origin of Product

United States

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